异戊基苯

描述

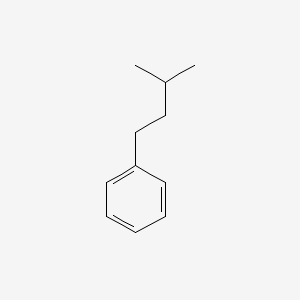

Isopentylbenzene, also known as 3-methyl-1-phenylpropene, is an organic compound with the molecular formula C11H16 . It has a molecular weight of 148.24 g/mol .

Molecular Structure Analysis

The linear formula of Isopentylbenzene is C6H5CH2CH2CH(CH3)2 . The structure consists of a benzene ring attached to an isopentyl group .Chemical Reactions Analysis

In alkylbenzenes like Isopentylbenzene, the carbon atom attached to the aromatic ring is particularly reactive . Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .Physical And Chemical Properties Analysis

Isopentylbenzene has a boiling point of 197 °C and a density of 0.854 g/mL at 20 °C . It is a combustible liquid .科学研究应用

1. 在呼吸戊烷测量中的作用异戊基苯,也称为异戊烷,对于呼吸戊烷的测量至关重要,呼吸戊烷是一种广泛用于衡量脂质过氧化的指标。Mitsui等人(2000年)强调了区分内源性异戊烯和环境异戊烷在呼吸戊烷测量中的重要性,以避免不准确性。他们的研究强调了准确区分这些化合物的重要性,以确保可靠地测量呼吸戊烷,这是氧化应激的一个标志(Mitsui et al., 2000)。

2. 与其他化学物质和麻醉药物的相互作用各种研究已经探讨了异戊基苯衍生物与其他化学物质和麻醉药物的相互作用。例如,研究已经深入探讨了异氟烷(与异戊基苯相关的化合物)对心率压力反射控制的影响,以及其与硫喷妥钠对异烟肼诱导的癫痫发作的比较效果(Kotrly et al., 1984),(Loubser, 1991)。这些研究为异戊基苯衍生物与其他药物的药效学相互作用提供了见解,有助于更安全和更有效的临床实践。

3. 对异氟烷和麻醉的影响与异戊基苯相关的异氟烷已经被研究其对脑血流和脑氧代谢率的影响,为神经外科和麻醉实践提供了宝贵信息(Oshima et al., 2003)。此外,已经研究了地西泮对异氟烷最小肺泡浓度的影响,突出了麻醉程序中复杂相互作用和剂量优化的潜力(Aantaa et al., 1997)。

安全和危害

Isopentylbenzene is a combustible liquid . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, wash off with soap and plenty of water . If swallowed, do not induce vomiting and consult a physician .

作用机制

Mode of Action

It is known that alkylbenzenes, a group to which Isopentylbenzene belongs, can undergo various chemical reactions .

Biochemical Pathways

Isopentylbenzene may be involved in the biosynthesis of isoprenoids, a diverse class of natural products. Isoprenoids are synthesized from isopentenyl diphosphate (IPP), and two distinct routes of IPP biosynthesis occur in nature: the mevalonate pathway and the deoxyxylulose 5-phosphate (DXP) pathway .

属性

IUPAC Name |

3-methylbutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXIYYFOYIUJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174465 | |

| Record name | Isopentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2049-94-7 | |

| Record name | Isopentylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPENTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6FF9OY109 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

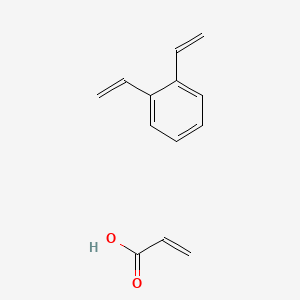

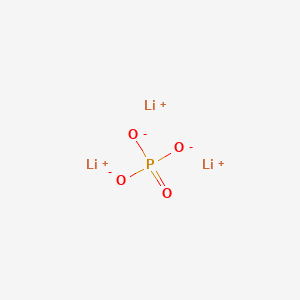

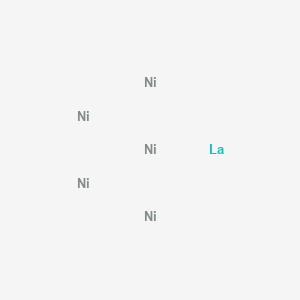

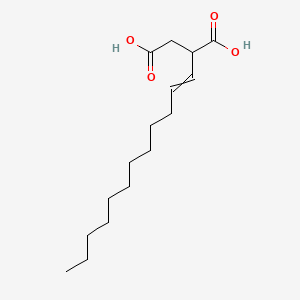

Feasible Synthetic Routes

Q & A

Q1: What is the primary focus of current research on isoamylbenzene?

A1: Current research on isoamylbenzene primarily focuses on its use as a model substrate to understand and improve C–H bond functionalization reactions, particularly those catalyzed by dirhodium complexes. [, ] These reactions have the potential to streamline organic synthesis by directly converting unreactive C–H bonds into valuable functional groups.

Q2: How does the structure of isoamylbenzene influence its reactivity in Rh2(esp)2-catalyzed C–H amination?

A2: Isoamylbenzene possesses both benzylic and tertiary C–H bonds. The relative reactivity of these bonds in Rh2(esp)2-catalyzed amination is influenced by a combination of electronic and steric factors. [, ]

- Electronic Effects: Electron-donating substituents on the benzene ring, such as a methoxy group, increase the electron density at the benzylic position, making it more susceptible to electrophilic attack by the dirhodium-nitrene intermediate. []

- Steric Effects: The bulky isopentyl group hinders the approach of the dirhodium catalyst to the tertiary C–H bond, favoring amination at the less hindered benzylic position. []

Q3: How can the site-selectivity of Rh2(esp)2-catalyzed C–H amination of isoamylbenzene be controlled?

A3: Researchers have demonstrated that modifying either the sulfamate ester nitrogen source or the isoamylbenzene substrate can influence the ratio of benzylic to tertiary amination products. [] For example, using a novel sulfamate ester designed based on linear regression modeling of reaction parameters, a benzylic-to-tertiary selectivity of 9.5:1 was achieved, representing the highest reported selectivity for this system. []

Q4: How has computational chemistry been employed in studying isoamylbenzene reactions?

A4: Density functional theory (DFT) calculations have been crucial in elucidating the mechanism of Rh2(esp)2-catalyzed C–H amination of isoamylbenzene. [] These calculations have revealed:

Q5: Beyond C–H amination, what other research has explored isoamylbenzene reactivity?

A5: Researchers have investigated the thermal decomposition of isoamylbenzene at high temperatures (950-1250 K) using shock tube experiments. [] These studies focused on quantifying the relative rates of C-C and C-H bond β-scission reactions in the resulting isobutyl radical. Understanding these decomposition pathways is critical for accurately modeling combustion processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one](/img/structure/B1585170.png)

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B1585171.png)

![Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-](/img/structure/B1585172.png)